Midostaurin (also known as PKC412) is a semi-synthetic derivative of the natural product staurosporine, originally isolated from the bacterium Streptomyces staurosporeus []. It is classified as an indolocarbazole alkaloid [] and is recognized as a multi-targeted kinase inhibitor, demonstrating activity against a broad spectrum of kinases [, ]. In scientific research, midostaurin serves as a valuable tool for investigating cellular signaling pathways, particularly those involving kinases, and exploring its potential therapeutic implications in various disease models, including cancer and mastocytosis.
Midostaurin is derived from staurosporine, a naturally occurring alkaloid, through a semisynthetic process. It is classified as an ATP-competitive inhibitor targeting several receptor tyrosine kinases involved in the pathogenesis of acute myeloid leukemia and other diseases. The chemical structure is represented as N-[2S,3R,4R,6R)-3-Methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide with a CAS number of 120685-11-2 .
Midostaurin was first synthesized by Giorgio Caravatti in 1986. The synthesis involves several steps that convert staurosporine into midostaurin through modifications that enhance its pharmacological properties. Key aspects of the synthesis include:
The synthesis parameters are critical for ensuring the purity and efficacy of the final product.
The molecular structure of midostaurin is characterized by a rigid bicyclic ring system containing multiple chiral centers. Its structure allows for specific interactions with target kinases:
The three-dimensional conformation of midostaurin facilitates its interaction with ATP-binding sites of various kinases.
Midostaurin undergoes several chemical reactions that are vital for its function:
These reactions underscore midostaurin's role in disrupting signaling pathways essential for cancer cell growth.
Midostaurin exerts its therapeutic effects through multiple mechanisms:
These mechanisms collectively contribute to the efficacy of midostaurin in treating hematological malignancies.
Midostaurin exhibits several notable physical and chemical properties:
These properties influence the drug's formulation and administration routes.
Midostaurin has significant applications in clinical oncology:
Midostaurin represents a critical advancement in targeted cancer therapies due to its dual inhibition profile and favorable safety profile observed in clinical trials .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: